Cas no 68737-67-7 ((Z,Z)-()-(7-oleoyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphaheptacos-18-enyl)trimethylammonium 4-oxide)

(Z,Z)-()-(7-oleoyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphaheptacos-18-enyl)trimethylammonium 4-oxide structure
68737-67-7 structure
Product Name:(Z,Z)-()-(7-oleoyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphaheptacos-18-enyl)trimethylammonium 4-oxide
Numero CAS:68737-67-7
MF:C44H84NO8P
MW:786.113435745239
CID:1735142
PubChem ID:6437081
Update Time:2025-04-21

(Z,Z)-()-(7-oleoyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphaheptacos-18-enyl)trimethylammonium 4-oxide Proprietà chimiche e fisiche

Nomi e identificatori

    • (Z,Z)-()-(7-oleoyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphaheptacos-18-enyl)trimethylammonium 4-oxide
    • (Z,Z)-(1)-(7-Oleoyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphaheptacos-18-enyl)trimethylammonium 4-oxide
    • 2,3-bis[(9Z)-octadec-9-enoyloxy]propyl 2-(trimethylammonio)ethyl phosphate
    • [14C]-Dioleoylphosphatidylcholine
    • Phosphatidylcholines (egg)
    • 3,5,9Trioxa4phosphaheptacos18en1aminium, 4hydroxyN,N,Ntrimethyl10oxo7(((9Z)1oxo9octadecenyl)oxy), hydroxide, inner salt, 4oxide, (18Z)
    • Dioleoylphosphatidylcholine, DL-
    • RAC-1,2-DIOLEOYLGLYCEROL-3-PHOSPHORYLCHOLINE
    • DL-dioleoylphosphatidylcholine
    • (Z,Z)4HydroxyN,N,Ntrimethyl10oxo7((1oxo9octadecenyl)oxy)3,5,9trioxa4phosphaheptacos18en1aminium, hydroxide, inner salt, 4oxide
    • 56648-95-4
    • DIOLEOYLGLYCERYLPHOSPHORYLCHOLINE
    • Q26840970
    • DIOLEOYLGLYCEROPHOSPHOCHOLINE
    • 1,2-Docpc
    • DIOLEOYLGLYCEROPHOSPHORYLCHOLINE
    • 1,2-Dioleoylglycerol-3-phosphorylcholine
    • 1,2DOCPC
    • 1,2-Dioleoylglycerophosphocholine
    • SCHEMBL1813826
    • 1,2-Dioleoyl glycerophosphocholine
    • 3,5,9-Trioxa-4-phosphaheptacos-18-en-1-aminium, 4-hydroxy-N,N,N-trimethyl-10-oxo-7-(((9Z)-1-oxo-9-octadecenyl)oxy)-, inner salt, 4-oxide, (18Z)-
    • Dielaidoylphosphatidylcholine
    • EINECS 272-114-0
    • DB-226789
    • 3,5,9-TRIOXA-4-PHOSPHAHEPTACOS-18-EN-1-AMINIUM, 4-HYDROXY-N,N,N-TRIMETHYL-10-OXO-7-((1-OXO-9-OCTADECENYL)OXY)-, HYDROXIDE, INNER SALT, 4-OXIDE, (Z,Z)-(+/-)-
    • Dioleoyl phosphatidylcholine
    • 10015-85-7
    • SNKAWJBJQDLSFF-YEUCEMRASA-N
    • 1,2-dioleoyl-sn-glycerol-3-ethylphosphocholine
    • 1,2Dioleoyl glycerophosphocholine
    • 2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate
    • Dielaidinoyl lecithin
    • 1,2-Oleoyl-sn-glycero-3-phosphocholine
    • 1,2-Oleoylphosphatidylcholine
    • 1,2Oleoylsnglycero3phosphocholine
    • dioleylphosphatidylcholine
    • 1,2-Dioleoylglyceryl-3-phosphorylcholine
    • UNII-EDS2L3ODLV
    • EDS2L3ODLV
    • Lecithindioleoyl
    • (Z,Z)-4-Hydroxy-N,N,N-trimethyl-10-oxo-7-((1-oxo-9-octadecenyl)oxy)-3,5,9-trioxa-4-phosphaheptacos-18-en-1-aminium, hydroxide, inner salt, 4-oxide
    • 3,5,9-TRIOXA-4-PHOSPHAHEPTACOS-18-EN-1-AMINIUM, 4-HYDROXY-N,N,N-TRIMETHYL-10-OXO-7-(((9Z)-1-OXO-9-OCTADECEN-1-YL)OXY)-, INNER SALT, 4-OXIDE, (18Z)-
    • 68737-67-7
    • DOPC, DL-
    • 1,2Dioleoylglycerophosphocholine
    • 2,3-Bis[(9z)-9-octadecenoyloxy]propyl 2-(trimethylammonio)ethyl phosphate
    • 3,5,9-TRIOXA-4-PHOSPHAHEPTACOS-18-EN-1-AMINIUM, 4-HYDROXY-N,N,N-TRIMETHYL-10-OXO-7(((9Z)-1-OXO-9-OCTADECENYL)OXY)-, INNER SALT, 4-OXIDE, (18Z)-
    • Inchi: 1S/C44H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,42H,6-19,24-41H2,1-5H3/b22-20-,23-21-
    • Chiave InChI: SNKAWJBJQDLSFF-YEUCEMRASA-N
    • Sorrisi: P(=O)([O-])(OCC(COC(CCCCCCC/C=C\CCCCCCCC)=O)OC(CCCCCCC/C=C\CCCCCCCC)=O)OCC[N+](C)(C)C

Proprietà calcolate

  • Massa esatta: 785.59345564g/mol
  • Massa monoisotopica: 785.59345564g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 54
  • Conta legami ruotabili: 42
  • Complessità: 972
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 2
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 13.8
  • Superficie polare topologica: 111Ų

Proprietà sperimentali

  • Punto di ebollizione: °Cat760mmHg
  • Punto di infiammabilità: °C
  • PSA: 121.00000
  • LogP: 12.79440
Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd